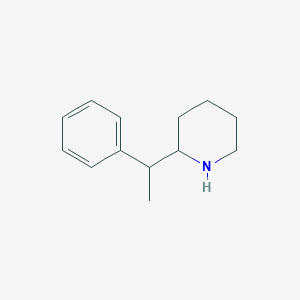
2-(2-Bromopropyl)-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromopropyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromopropyl group attached to the second carbon and a methyl group attached to the sixth carbon of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromopropyl)-6-methylpyridine typically involves the bromination of 2-propyl-6-methylpyridine. This can be achieved by reacting 2-propyl-6-methylpyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the propyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-(2-Bromopropyl)-6-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Elimination Reactions: When treated with strong bases like sodium or potassium hydroxide, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination: Strong bases like sodium hydroxide or potassium hydroxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed:
Substitution: Formation of 2-(2-Hydroxypropyl)-6-methylpyridine, 2-(2-Aminopropyl)-6-methylpyridine, etc.
Elimination: Formation of 2-(Prop-1-en-2-yl)-6-methylpyridine.
Oxidation: Formation of 2-(2-Hydroxypropyl)-6-methylpyridine or 2-(2-Oxopropyl)-6-methylpyridine.
Applications De Recherche Scientifique
2-(2-Bromopropyl)-6-methylpyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the synthesis of functional materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mécanisme D'action
The mechanism of action of 2-(2-Bromopropyl)-6-methylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, forming a double bond. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile or base used.
Comparaison Avec Des Composés Similaires
2-Bromopropane: A halogenated hydrocarbon used in organic synthesis.
6-Methylpyridine: A simple methyl-substituted pyridine.
2-(2-Chloropropyl)-6-methylpyridine: A similar compound with a chlorine atom instead of bromine.
Uniqueness: 2-(2-Bromopropyl)-6-methylpyridine is unique due to the presence of both a bromopropyl and a methyl group on the pyridine ring, which imparts specific reactivity and properties. The bromine atom makes it a good leaving group, facilitating substitution and elimination reactions, while the methyl group can influence the compound’s steric and electronic properties.
Propriétés
Formule moléculaire |
C9H12BrN |
|---|---|
Poids moléculaire |
214.10 g/mol |
Nom IUPAC |
2-(2-bromopropyl)-6-methylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(10)6-9-5-3-4-8(2)11-9/h3-5,7H,6H2,1-2H3 |
Clé InChI |
CNPCEISDZSXZGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)CC(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl3-[(methoxycarbonyl)amino]propanoate](/img/structure/B13594667.png)











